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Compound of Interest

4-amino-3-methoxy-N-
Compound Name:
methylbenzamide

cat. No.: B1290252

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of publicly available scientific databases and
literature, no specific experimental spectral data (NMR, IR, MS) for 4-amino-3-methoxy-N-
methylbenzamide could be located. This guide, therefore, provides a detailed overview of the
predicted spectral characteristics based on the compound's structure and outlines the standard
experimental protocols for acquiring such data. This information is intended to guide
researchers in the analysis of this compound or its close analogs.

Predicted Spectroscopic Data

The structural formula of 4-amino-3-methoxy-N-methylbenzamide is CoH12N202. The
following tables summarize the anticipated spectral data based on this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data
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Predicted Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
Aromatic CH
. ~72-74 d 1H
(position 6)
Aromatic CH (position
~6.7-6.9 dd 1H
5)
Aromatic CH (position
~6.2-6.4 d 1H
2)
NHz (amino) ~4.0 - 5.0 (broad) S 2H
OCHs (methoxy) ~3.8-3.9 s 3H
NH (amide) ~ 7.9 - 8.2 (broad) q 1H

| N-CHs (methylamide) | ~2.8-3.0|d | 3H |

Table 2: Predicted 3C NMR Data

Carbon Predicted Chemical Shift (6, ppm)
C=0 (carbonyl) ~168 - 172

Aromatic C-O ~ 145 - 150

Aromatic C-NH2 ~ 140 - 145

Aromatic C-H ~110-130

Aromatic C (quaternary) ~120-135

OCHSs (methoxy) ~55-60

| N-CHs (methylamide) | ~ 25 - 30 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data
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Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch (amide) 3300 - 3500 Medium

N-H Stretch (amine) 3100 - 3300 Medium (doublet)

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=0 Stretch (amide) 1630 - 1680 Strong

C=C Stretch (aromatic) 1450 - 1600 Medium

N-H Bend (amine) 1550 - 1650 Strong

C-O Stretch (ether) 1000 - 1300 Strong

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular Formula CoH12N202
Molecular Weight 180.21 g/mol
[M]+ (Molecular lon) m/z 180

Key Fragment 1

m/z 149 (Loss of -NHCH?3)

| Key Fragment 2 | m/z 122 (Loss of -C(O)NHCH3) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid aromatic

compound like 4-amino-3-methoxy-N-methylbenzamide.
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NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCIs) in a clean, dry NMR tube. Ensure the sample is
fully dissolved.

e Instrument Setup:
o Insert the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity and optimal resolution.
e 1H NMR Acquisition:
o Acquire a standard 1D proton spectrum using a 90° pulse.
o Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

o Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 1D carbon spectrum.

o Set the spectral width to cover the expected range (e.g., 0-200 ppm).

o Alarger number of scans will be required due to the low natural abundance of 3C.
» Data Processing:

o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase correct the spectrum.

o Calibrate the chemical shift scale using the residual solvent peak as a reference.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Integrate the peaks in the *H spectrum and pick peaks for both spectra.

IR Spectroscopy Protocol (Thin Solid Film Method)

e Sample Preparation:

o Dissolve a small amount (approx. 10-20 mg) of the solid sample in a few drops of a
volatile solvent (e.g., methylene chloride or acetone) in a small vial.

o Place a single drop of this solution onto the surface of a clean, dry IR-transparent salt
plate (e.g., NaCl or KBr).

o Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the
plate.

o Data Acquisition:
o Place the salt plate into the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the clean, empty sample compartment.
o Acquire the sample spectrum over the desired range (e.g., 4000-400 cm™12).

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electrospray lonization -
ESI)

e Sample Preparation:

o Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a
suitable solvent like methanol or acetonitrile.

o Dilute this stock solution to a final concentration of 1-10 pg/mL using a mixture of
acetonitrile and water, often with a small amount of formic acid (0.1%) to promote
ionization.
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o Data Acquisition:

o Introduce the sample into the ESI-MS instrument via direct infusion or through an LC

system.
o Acquire the mass spectrum in positive ion mode to observe the [M+H]* ion.
o Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-500).
o Fragmentation Analysis (MS/MS):

o If further structural information is needed, perform a tandem mass spectrometry (MS/MS)

experiment.
o Isolate the molecular ion (m/z 181 for [M+H]*) in the first mass analyzer.
o Induce fragmentation using collision-induced dissociation (CID).

o Analyze the resulting fragment ions in the second mass analyzer to elucidate the

compound's structure.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
relationship between the molecule's structure and its expected spectral features.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Correlation of molecular functional groups to their expected spectral signals.

 To cite this document: BenchChem. [Technical Guide on the Spectral Analysis of 4-amino-3-
methoxy-N-methylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290252#4-amino-3-methoxy-n-methylbenzamide-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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